molecular formula C7H7Cl3FN B6219447 1-(3,5-dichloro-4-fluorophenyl)methanamine hydrochloride CAS No. 2751621-58-4

1-(3,5-dichloro-4-fluorophenyl)methanamine hydrochloride

Cat. No. B6219447
CAS RN: 2751621-58-4
M. Wt: 230.5
InChI Key:
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Description

1-(3,5-Dichloro-4-fluorophenyl)methanamine hydrochloride, also known as DCFMAH, is a chemical compound with a variety of uses in scientific research. It is a white crystalline powder with a molar mass of 249.59 g/mol, and is soluble in water. DCFMAH is a versatile compound that has been used in a wide range of laboratory applications, including chromatography, electrochemistry, and spectroscopy.

Scientific Research Applications

1-(3,5-dichloro-4-fluorophenyl)methanamine hydrochloride has a wide range of applications in scientific research. It has been used as a stationary phase in gas chromatography and as a mobile phase in liquid chromatography. It has also been used as a reagent in electrochemical experiments, and as a buffer in spectroscopy. Additionally, it has been used as a reagent for the synthesis of other compounds, such as 1-methyl-3,5-dichloro-4-fluorophenylmethane and 3,5-dichloro-4-fluorophenyl-2-propanol.

Mechanism of Action

1-(3,5-dichloro-4-fluorophenyl)methanamine hydrochloride is an anionic compound, meaning that it has a negative charge. This charge allows it to interact with other charged molecules, such as proteins and other macromolecules. This interaction can affect the structure and function of the molecules, which can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
1-(3,5-dichloro-4-fluorophenyl)methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the metabolism of neurotransmitters. Additionally, it has been found to have an effect on the expression of certain genes involved in the development of cancer. It has also been found to have an effect on the growth and differentiation of certain types of cells.

Advantages and Limitations for Lab Experiments

1-(3,5-dichloro-4-fluorophenyl)methanamine hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, it is a versatile compound, and can be used for a variety of applications. However, there are some limitations to using 1-(3,5-dichloro-4-fluorophenyl)methanamine hydrochloride in experiments. It is a toxic compound, and should be handled with care. Additionally, it is a volatile compound, and should be stored in a cool, dry place.

Future Directions

1-(3,5-dichloro-4-fluorophenyl)methanamine hydrochloride has a variety of potential applications in the future. It could be used in the development of new drugs and therapies, as it has been found to have an effect on the expression of certain genes involved in the development of cancer. Additionally, it could be used in the development of new analytical methods, such as chromatography and spectroscopy. Furthermore, it could be used in the development of new materials, such as polymers and composites. Finally, it could be used in the development of new catalysts for chemical reactions.

Synthesis Methods

1-(3,5-dichloro-4-fluorophenyl)methanamine hydrochloride can be synthesized using a two-step process. First, 3,5-dichloro-4-fluorophenylmethanamine is synthesized from the reaction between 3,5-dichloro-4-fluorobenzaldehyde and dimethylamine. This reaction is carried out in an aqueous medium at a temperature of 140°C for two hours. The second step involves the conversion of 3,5-dichloro-4-fluorophenylmethanamine to 1-(3,5-dichloro-4-fluorophenyl)methanamine hydrochloride hydrochloride by reacting it with hydrochloric acid in aqueous solution at a temperature of 80°C for two hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-dichloro-4-fluorophenyl)methanamine hydrochloride involves the reaction of 3,5-dichloro-4-fluorobenzaldehyde with methylamine followed by reduction of the resulting imine to the corresponding amine. The amine is then reacted with hydrochloric acid to yield the final product.", "Starting Materials": [ "3,5-dichloro-4-fluorobenzaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3,5-dichloro-4-fluorobenzaldehyde with excess methylamine in ethanol to form the imine intermediate.", "Step 2: Add sodium borohydride to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: Quench the reaction with hydrochloric acid to yield 1-(3,5-dichloro-4-fluorophenyl)methanamine hydrochloride as a white solid." ] }

CAS RN

2751621-58-4

Molecular Formula

C7H7Cl3FN

Molecular Weight

230.5

Purity

95

Origin of Product

United States

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